N-(4-acetylphenyl)-3-amino-2-methylbenzamide
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Overview
Description
N-(4-acetylphenyl)-3-amino-2-methylbenzamide is an organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with an aromatic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-amino-2-methylbenzamide can be achieved through a multi-step process. One common method involves the reaction of p-aminoacetophenone with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-amino-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-3-amino-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-amino-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones
Uniqueness
N-(4-acetylphenyl)-3-amino-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications in research and industry .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-amino-2-methylbenzamide |
InChI |
InChI=1S/C16H16N2O2/c1-10-14(4-3-5-15(10)17)16(20)18-13-8-6-12(7-9-13)11(2)19/h3-9H,17H2,1-2H3,(H,18,20) |
InChI Key |
GRLRHUYMPFVBGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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